Helicin

Description

This compound has been reported in Crepis foetida with data available.

Structure

3D Structure

Properties

IUPAC Name |

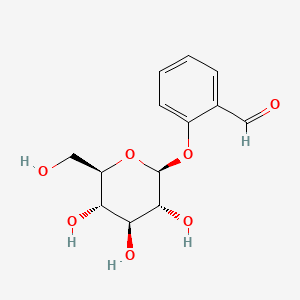

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFCVIGEYGEOF-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877231 | |

| Record name | Helicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-65-5 | |

| Record name | Helicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(β-D-glucopyranosyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4TI8P9R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Antibiotic Era: A Technical Deep Dive into the AI-Driven Discovery of Halicin

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless rise of antibiotic-resistant bacteria poses a grave threat to global health. In a landmark breakthrough, researchers at the Massachusetts Institute of Technology (MIT) leveraged a deep learning model to identify a novel, potent antibiotic, Halicin, from a vast library of chemical compounds. This discovery, achieved with unprecedented speed, marks a paradigm shift in antibiotic research and development, showcasing the immense potential of artificial intelligence in tackling this urgent challenge. This technical guide provides an in-depth analysis of the core methodologies, experimental protocols, and quantitative data underpinning the discovery of Halicin. It is intended for an audience of researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pioneering work.

The Computational Engine: A Deep Learning Approach to Antibiotic Discovery

The discovery of Halicin was made possible by a deep learning model specifically designed to predict antibacterial activity based on molecular structure. The model, a type of graph convolutional neural network known as Chemprop, was trained on a curated dataset to identify chemical features associated with the inhibition of Escherichia coli growth.[1][2]

Model Architecture and Training

The core of the discovery engine is a directed message-passing neural network (D-MPNN).[3][4][5][6][7] In this architecture, molecules are represented as graphs where atoms are nodes and bonds are edges. The model iteratively passes "messages" between atoms and bonds, learning a continuous vector representation (a fingerprint) of the molecule that encapsulates its chemical properties.[8] This learned representation is then fed into a feed-forward neural network to predict the desired property, in this case, antibacterial activity.

The model was trained on a dataset of 2,335 molecules, comprising a diverse set of FDA-approved drugs and natural products, which were experimentally screened for their ability to inhibit the growth of E. coli.[9]

Screening and Identification of Halicin

Visualizing the Discovery Engine and Workflow

To provide a clearer understanding of the computational processes, the following diagrams, generated using the DOT language, illustrate the key workflows and the neural network architecture.

References

- 1. A Neural Network Approach to Antibiotic Discovery [welcometothejungle.com]

- 2. 1902 eruption of Mount Pelée - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Chemprop: A Machine Learning Package for Chemical Property Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemprop MPNN models — Chemprop 2.2.1 documentation [chemprop.readthedocs.io]

- 7. arxiv.org [arxiv.org]

- 8. Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections [frontiersin.org]

- 10. Powerful antibiotic discovered using machine learning for first time | Antibiotics | The Guardian [theguardian.com]

- 11. AI tool screens 107 million molecules, discovers potent new antibiotics | Research | Chemistry World [chemistryworld.com]

- 12. Scholars@Duke publication: A Deep Learning Approach to Antibiotic Discovery. [scholars.duke.edu]

- 13. In Vivo Effect of Halicin on Methicillin-Resistant Staphylococcus aureus-Infected Caenorhabditis elegans and Its Clinical Potential [mdpi.com]

Technical Guide: The Mechanism of Action of Halicin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Core Mechanism of Action

Disruption of the Proton Motive Force (PMF)

-

ATP Synthesis: Driving the F1Fo-ATP synthase to produce ATP.[1][9]

-

Flagellar Motility: Powering the rotation of flagellar motors.[9]

Postulated Role of Iron

Caption: Mechanism of Halicin action.

Quantitative Efficacy Data

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 16 | [3] |

| Staphylococcus aureus | ATCC 29213 | 32 | [3] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 2 - 4 | [13] |

| Acinetobacter baumannii | ATCC BAA-747 | >128 (effective conc.) | [12] |

| Acinetobacter baumannii (MDR) | Clinical Isolate | >128 (effective conc.) | [12] |

| Acinetobacter baumannii (MDR) | - | 1 - 10 | [14] |

| Clostridioides difficile | - | Effective in vivo | [1][14] |

| Carbapenem-resistant Enterobacteriaceae | - | 1 - 10 | [14] |

| Clostridium perfringens | - | 8 | [15] |

Key Experimental Protocols

Elucidating Halicin's mechanism of action involves several key experimental procedures.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method to assess the minimum concentration of an antibiotic required to inhibit visible bacterial growth.

Protocol:

-

Bacterial Culture Preparation: Grow overnight bacterial cultures in a suitable broth (e.g., Nutrient Broth) at 37°C.

-

Standardization: Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.

-

Dilution: Dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution of Halicin: Prepare a two-fold serial dilution of Halicin in a 96-well microtiter plate using CAMHB. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of Halicin at which no visible bacterial growth is observed.

Measurement of Bacterial Membrane Potential

This protocol uses a voltage-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine iodide [DiSC₃(5)], to measure changes in the bacterial membrane potential. Depolarization of the membrane leads to the release of the dye from the cells and a corresponding increase in fluorescence.

Protocol:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS supplemented with glucose).

-

Cell Resuspension: Resuspend the bacterial pellet in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).

-

Dye Loading: Add DiSC₃(5) dye to the cell suspension (final concentration ~1-2 µM) and incubate in the dark with shaking for approximately 20-30 minutes to allow the dye to accumulate in polarized cells, quenching its fluorescence.

-

Baseline Measurement: Transfer the cell suspension to a 96-well plate and measure the baseline fluorescence using a fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm).

-

Compound Addition: Add Halicin at various concentrations to the wells. Include a positive control that is known to depolarize the membrane (e.g., the pore-forming antibiotic Polymyxin B) and a negative (vehicle) control.

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Data Analysis: An increase in fluorescence intensity indicates membrane depolarization. Plot the fluorescence change over time to determine the rate and extent of PMF dissipation.

Caption: Experimental workflow for measuring membrane potential.

ATP Synthase Activity Assay

This colorimetric assay measures the activity of ATP synthase by coupling the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Sample Preparation: Prepare bacterial membrane fractions or isolated ATP synthase enzyme from treated and untreated bacterial cultures.

-

Assay Reaction Mixture: Prepare a reaction buffer containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Reaction Initiation: Add the bacterial sample (e.g., isolated inner membrane vesicles) to the reaction mixture in a cuvette or 96-well plate.

-

Baseline Reading: Measure the initial absorbance at 340 nm (A₃₄₀).

-

Start Reaction: Initiate the ATP hydrolysis reaction by adding a known concentration of ATP to the mixture.

-

Kinetic Measurement: Monitor the decrease in A₃₄₀ over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the ATP synthase activity.

-

Data Analysis: Calculate the rate of activity based on the change in absorbance over time, using the molar extinction coefficient of NADH. Compare the activity in Halicin-treated samples to untreated controls.

Resistance Profile

AI-Driven Discovery Workflow

The identification of Halicin was a landmark achievement for AI in drug discovery. The process highlights a new, rapid, and efficient methodology for identifying novel antibiotic candidates.

References

- 1. Halicin - Wikipedia [en.wikipedia.org]

- 2. curam-ai.com.au [curam-ai.com.au]

- 3. Halicin: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. medindia.net [medindia.net]

- 6. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. contemporaryhealth.co.uk [contemporaryhealth.co.uk]

- 8. Antibiotics: Halicin is a New Class of Antibiotics discovered by Artificial Intelligence - Buxton Osteopathy [buxtonosteopathy.co.uk]

- 9. Using Biophysics to Monitor the Essential Protonmotive Force in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergism between the Synthetic Antibacterial and Antibiofilm Peptide (SAAP)-148 and Halicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halicin: AI-Powered Revolution in Antibiotic Discovery [researchmatics.com]

- 12. Assessment of the Antibacterial Efficacy of Halicin against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Effect of Halicin on Methicillin-Resistant Staphylococcus aureus-Infected Caenorhabditis elegans and Its Clinical Potential [mdpi.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Frontiers | Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections [frontiersin.org]

Halicin's Disruption of Bacterial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halicin (formerly SU-3327) represents a novel class of antibiotics identified through artificial intelligence, exhibiting broad-spectrum bactericidal activity against numerous pathogens, including multidrug-resistant strains.[1][2] Its primary mechanism of action is the disruption of the bacterial cell membrane's electrochemical gradient, a fundamental component for cellular energy production and viability.[1][3][4][5] This technical guide provides an in-depth analysis of Halicin's effect on bacterial membrane potential, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism and associated experimental workflows.

Core Mechanism of Action: Dissipation of the Proton Motive Force

Halicin's unique mechanism involves interference with bacterial iron homeostasis.[1][4][5] This disruption is thought to be a key step leading to the dissipation of the ΔpH component of the PMF, ultimately collapsing the entire electrochemical gradient.[7] This mode of action is distinct from many conventional antibiotics that target specific enzymes or cellular components, making it less susceptible to common resistance mechanisms.[1] The collapse of the membrane potential leads to a cascade of detrimental effects, including the inhibition of ATP synthesis and ultimately, cell death.

Quantitative Data: Halicin's Efficacy Across Bacterial Strains

The primary quantitative data available for Halicin's activity is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Below is a summary of reported MIC values for Halicin against a range of clinically relevant bacterial strains.

| Bacterial Strain | Gram Type | Resistance Profile | MIC (µg/mL) | Reference |

| Escherichia coli ATCC 25922 | Gram-Negative | - | 16 - 32 | [1][3][5][8][9] |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | - | 32 | [1][3] |

| Staphylococcus aureus ATCC BAA-977 | Gram-Positive | - | 16 | [5][8] |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Methicillin-resistant | 2 - 4 | [4] |

| Acinetobacter baumannii ATCC BAA-747 | Gram-Negative | - | 128 | [5][8] |

| Pan-resistant A. baumannii | Gram-Negative | Pan-resistant | - | Cleared infection in mice |

| Multidrug-resistant A. baumannii | Gram-Negative | Multidrug-resistant | 256 | [5][8] |

| Clostridioides difficile | Gram-Positive | - | - | Effective in murine models |

| Mycobacterium tuberculosis | - | - | - | Effective in vitro |

| Carbapenem-resistant Enterobacteriaceae | Gram-Negative | Carbapenem-resistant | - | Effective in vitro |

| Pseudomonas aeruginosa | Gram-Negative | - | >256 (intrinsic resistance) | [1] |

Experimental Protocols: Measuring Bacterial Membrane Potential

The effect of Halicin on bacterial membrane potential can be assessed using voltage-sensitive fluorescent dyes. A common and effective method involves the use of the carbocyanine dye DiSC3(5).

Principle of the DiSC3(5) Assay

DiSC3(5) is a cationic, lipophilic dye that accumulates in the energized membranes of healthy bacteria. This accumulation leads to self-quenching of its fluorescence. When the bacterial membrane is depolarized by an agent like Halicin, the dye is released into the extracellular environment, resulting in a significant increase in fluorescence (de-quenching). The change in fluorescence intensity is therefore directly proportional to the degree of membrane depolarization.

Detailed Methodology for DiSC3(5) Assay

This protocol is adapted from established methods for measuring membrane potential in Gram-negative and Gram-positive bacteria.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Halicin stock solution (dissolved in DMSO)

-

DiSC3(5) stock solution (e.g., 1 mM in DMSO)

-

Appropriate bacterial growth medium or buffer (e.g., PBS with glucose)

-

96-well black microtiter plates with a clear bottom

-

Fluorometric microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

-

Positive control for depolarization (e.g., Gramicidin or CCCP)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate the desired bacterial strain in an appropriate broth medium and incubate until it reaches the mid-logarithmic growth phase (e.g., OD600 of 0.4-0.6).

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS supplemented with 0.2% glucose) to remove any interfering components from the growth medium.

-

Resuspend the bacterial cells in the same buffer to a standardized optical density (e.g., OD600 of 0.1).

-

-

Dye Loading:

-

Add the bacterial suspension to the wells of a 96-well black microtiter plate.

-

Add DiSC3(5) to each well to a final concentration of 0.5 - 2 µM.

-

Incubate the plate at 37°C with shaking for a sufficient time (e.g., 30-60 minutes) to allow for dye uptake and fluorescence quenching, until a stable baseline fluorescence is achieved. Monitor the fluorescence kinetically to determine when the baseline is stable.

-

-

Treatment with Halicin:

-

After achieving a stable baseline, add varying concentrations of Halicin to the respective wells. Include a vehicle control (DMSO) and a positive control for complete depolarization (e.g., gramicidin).

-

Immediately begin monitoring the fluorescence intensity in the microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

-

The increase in fluorescence intensity over time indicates membrane depolarization.

-

The rate and extent of depolarization can be quantified by comparing the fluorescence levels of Halicin-treated cells to the negative and positive controls. The results can be expressed as a percentage of the maximum depolarization achieved with the positive control.

-

Visualizations: Pathways and Workflows

Proposed Mechanism of Halicin Action

Caption: Proposed mechanism of Halicin's antibacterial action.

Experimental Workflow for Membrane Potential Assay

Caption: Experimental workflow for measuring bacterial membrane potential.

Conclusion

Halicin's ability to disrupt the bacterial membrane potential via a novel mechanism involving the dissipation of the proton motive force makes it a promising candidate in the fight against antibiotic resistance. While direct quantitative measurements of membrane potential changes are not extensively reported, the wealth of MIC data demonstrates its potent and broad-spectrum efficacy. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise biophysical effects of Halicin on the bacterial membrane. Future research should aim to quantify the changes in ΔΨ and ΔpH to provide a more complete understanding of this novel antibiotic's mechanism of action.

References

- 1. Halicin: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 3. Ferrous Iron Efflux Systems in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Assessment of the Antibacterial Efficacy of Halicin against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Synergism between the Synthetic Antibacterial and Antibiofilm Peptide (SAAP)-148 and Halicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections [frontiersin.org]

Preliminary Toxicity Profile of Halicin in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary toxicity studies of Halicin, a promising antibiotic candidate identified through artificial intelligence. The data herein is compiled from published in vivo animal studies to support further research and development.

Executive Summary

Halicin has undergone initial safety evaluations in rodent and zebrafish models. These studies indicate that Halicin is a low-toxicity compound when administered orally. The acute oral lethal dose (LD50) in mice has been established, and a 90-day subchronic toxicity study in rats has identified a no-observed-adverse-effect level (NOAEL) and characterized target organ toxicity at higher doses. Furthermore, preliminary genotoxicity and embryotoxicity assessments have been conducted. This document details the quantitative findings, experimental methodologies, and visual workflows of these pivotal preclinical safety studies.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vivo toxicity studies of Halicin.

Table 1: Acute Oral Toxicity of Halicin in ICR Mice [1][2]

| Parameter | Value | 95% Confidence Interval |

| LD50 | 2018.3 mg/kg | 1510.0 mg/kg – 2738.3 mg/kg |

Table 2: Dose-Response in Acute Oral Toxicity Study in ICR Mice [1]

| Dose Group (mg/kg) | Clinical Symptoms | 7-Day Survival Rate |

| 4000 | Reduced motor activity, weakness, drowsiness | 10% |

| 2000 | - | Death within 3-4 days |

| 1000 | - | 80% |

| 500 | Normal, no deaths | 100% |

| 0 (Control) | Normal, no deaths | 100% |

Table 3: 90-Day Subchronic Oral Toxicity of Halicin in Rats [1]

| Dose Group | Concentration (mg/kg/day) | Key Findings |

| High-Dose | 201.8 | Weight loss in male rats, slight renal inflammation. |

| Medium-Dose | 100.9 | No significant adverse effects reported. |

| Low-Dose | 50.5 | No significant adverse effects reported. |

Table 4: Genotoxicity and Embryotoxicity Profile of Halicin [1]

| Assay | Finding |

| Sperm Malformation | No obvious genotoxicity. |

| Bone Marrow Chromosome Aberration | No obvious genotoxicity. |

| Cell Micronucleus Test | No obvious genotoxicity. |

| Zebrafish Embryo Teratogenicity | No significant teratogenicity. |

Experimental Protocols

This section provides detailed methodologies for the key toxicity studies conducted on Halicin.

Acute Oral Toxicity Study in ICR Mice[1]

-

Test System: Fifty male and female ICR mice, weighing 18–22 g.

-

Grouping: Animals were randomly divided into five groups.

-

Test Substance Administration: Halicin was administered by oral gavage at doses of 4000, 2000, 1000, 500, and 0 mg/kg (control group). The volume of administration was 0.1 mL per 10 g of body weight.

-

Observation Period: The health status of the mice was monitored for a period of 7 days following administration.

-

Endpoints: Survival rates and signs of toxicity were recorded. A post-mortem examination was performed on deceased animals to observe any pathological changes in the organs.

-

Data Analysis: The LD50 was calculated using the Bliss method.[1]

90-Day Subchronic Toxicity Assay in Rats[1]

-

Test System: Forty rats with an average weight of 100 ± 10 g.

-

Housing: Each rat was housed in a separate cage.

-

Grouping: The animals were randomly divided into four groups (n=10 per group, typically 5 male and 5 female): a high-dose, medium-dose, low-dose, and a negative control group.

-

Test Substance Administration: Halicin was administered daily via oral gavage for a continuous period of 13 weeks (90 days). The dosage concentrations were based on the results of the acute oral toxicity test.

-

High-dose group: 201.8 mg/kg

-

Medium-dose group: 100.9 mg/kg

-

Low-dose group: 50.5 mg/kg

-

Control group: 0.5% CMC-Na (vehicle)

-

-

Parameters Monitored: Body weight, food intake, and water consumption were recorded daily. Clinical observations and behavioral assessments were also conducted throughout the study period.

Genotoxicity Assays

The safety evaluation of Halicin included a battery of genotoxicity tests to assess its potential to induce genetic mutations.[1][3] These included:

-

Sperm malformation test

-

Bone marrow chromosome aberration test

-

Cell micronucleus test

The results from these assays indicated that Halicin did not exhibit obvious genotoxicity.[1][3]

Acute Embryotoxicity and Embryonic Malformation Studies in Zebrafish

To evaluate the potential for teratogenicity, Halicin was studied in a zebrafish embryo model.[1] This model allows for direct and clear observation of any drug-induced embryonic teratogenesis. The study concluded that Halicin had no significant teratogenic effects on zebrafish embryos.[1]

Visualized Experimental Workflows

The following diagrams illustrate the workflows of the key toxicity studies.

Caption: Workflow for the acute oral toxicity study of Halicin in mice.

Caption: Workflow for the 90-day subchronic oral toxicity study of Halicin in rats.

Pharmacokinetics

Preliminary pharmacokinetic studies in Sprague-Dawley rats have also been conducted.[1] These experiments involved administering Halicin via oral gavage at two different dose levels (10 mg/kg and 50 mg/kg). The results from these studies suggest that Halicin is poorly absorbed and quickly eliminated in vivo.[1][3] This pharmacokinetic profile may have implications for its therapeutic use, particularly for systemic infections.[2]

Conclusion

The initial preclinical toxicity assessment of Halicin suggests a favorable safety profile for a developmental antibiotic. It is classified as a low-toxicity compound based on its acute oral LD50 in mice.[1] The 90-day subchronic study in rats identified slight renal inflammation and weight loss in males only at the highest dose tested, indicating a potential target organ for toxicity at elevated exposures.[1][4][5] Importantly, Halicin showed no evidence of genotoxicity or teratogenicity in the assays conducted.[1][3][4] These findings, coupled with its demonstrated efficacy against drug-resistant bacteria, support the continued investigation of Halicin as a clinical candidate, particularly for indications where systemic exposure may not be the primary driver of efficacy, such as intestinal infections.[1][3] Further comprehensive safety and pharmacokinetic studies will be essential to fully delineate its therapeutic window.

References

- 1. Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halicin - Wikipedia [en.wikipedia.org]

- 4. Halicin: A New Horizon in Antibacterial Therapy against Veterinary Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structural and Functional Landscape of Halicin: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Structural Analysis of Halicin

Halicin, with the IUPAC name 5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, is a small molecule with a molecular formula of C5H3N5O2S3 and a molar mass of 261.29 g·mol−1.[2] The molecule's structure is characterized by two heterocyclic rings: a thiazole and a thiadiazole.[5]

Chemical Structure of Halicin:

-

SMILES: NC1=NN=C(SC2=NC=C(S2)--INVALID-LINK--=O)S1[2]

-

InChI: InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8)[2]

The presence of the nitro group on the thiazole ring and the amine group on the thiadiazole ring are key features of its chemical architecture.

Functional Analysis: Mechanism of Action

Halicin exhibits a novel mechanism of action that differs significantly from most conventional antibiotics.[4] This unique mode of action is a key reason for its efficacy against MDR bacteria and the low propensity for resistance development.[3][6]

The primary mechanism involves the disruption of the proton motive force (PMF) across the bacterial cell membrane.[3][7] The PMF is a crucial electrochemical gradient that bacteria utilize for essential functions, including:

-

Nutrient Uptake: Driving the transport of essential nutrients into the cell.[3]

-

Motility: Fueling flagellar rotation.[3]

-

Protein Translocation and Secretion: Moving proteins across the cell membrane.[3]

Furthermore, transcriptomic analysis has suggested that Halicin upregulates bacterial genes associated with iron homeostasis, further supporting the role of iron in its mechanism of action.[8]

Antibacterial Spectrum and Efficacy

Halicin has demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many strains that are resistant to multiple existing antibiotics.[4][6]

In Vitro Susceptibility

Studies have reported Minimum Inhibitory Concentrations (MICs) for Halicin against a range of bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Halicin against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC BAA-977 | 16 | [9] |

| Staphylococcus aureus | ATCC 29213 | 32 | [7][10] |

| Staphylococcus aureus | MRSA ATCC 33592 | 2 | [11] |

| Staphylococcus aureus | MRSA USA300 | 4 | [11] |

| Staphylococcus aureus | hVISA Mu3 | 2 | [11] |

| Staphylococcus aureus | VISA Mu50 | 1 | [11] |

| Staphylococcus aureus | MRSA Clinical Isolates (n=10) | 2-4 | [12] |

| Escherichia coli | ATCC 25922 | 16-32 | [7][9][10] |

| Acinetobacter baumannii | ATCC BAA-747 | 128 | [9] |

| Acinetobacter baumannii | MDR Isolate | 256 | [9] |

| Clostridioides difficile | - | Active | [1] |

| Mycobacterium tuberculosis | - | Active | [1] |

| Klebsiella pneumoniae | Clinical Isolates | 32-64 | [13] |

| Pseudomonas aeruginosa | - | No activity | [10][14] |

| Clostridium perfringens | - | <8 | [6] |

| Clostridium perfringens | Clinical Isolates (n=10) | 0.5-16 | [3] |

Table 2: Zone of Inhibition Diameters for Halicin.

| Bacterial Species | Strain | Halicin Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | ATCC BAA-977 | 128 | 29 | [8] |

| Escherichia coli | ATCC 25922 | 128 | 20 | [8] |

| Acinetobacter baumannii | ATCC BAA-747 | 128 | 20 | [8] |

| Acinetobacter baumannii | MDR Isolate | 256 | 22 | [8] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of Halicin. In a mouse model of Acinetobacter baumannii infection, a topical application of a Halicin-containing ointment completely cleared the infection within 24 hours.[14] Halicin has also shown therapeutic effects in a mouse model of Clostridium difficile infection.[6][11]

Safety and Pharmacokinetics

Cytotoxicity

Preclinical safety evaluations have been conducted to assess the toxicity of Halicin.

Table 3: Cytotoxicity and Toxicity Data for Halicin.

| Assay | Model | Result | Reference |

| Acute Oral Toxicity | ICR Mice | LD50 = 2018.3 mg/kg | [3][15] |

| 90-Day Subchronic Toxicity | Rats | Weight loss and slight renal inflammation at 201.8 mg/kg | [3] |

| Genotoxicity (Sperm malformation, bone marrow chromosome aberration, cell micronucleus tests) | Mice | No obvious genotoxicity | [3] |

| Teratogenicity | Zebrafish embryos | No significant teratogenicity | [3] |

Pharmacokinetics

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of Halicin.

Table 4: Pharmacokinetic Parameters of Halicin in Rats.

| Parameter | Route of Administration | Dose | Observation | Reference |

| Absorption | Oral | 10 mg/kg and 50 mg/kg | Poorly absorbed | [3] |

| Elimination | - | - | Quickly eliminated | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis of Halicin.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][9][16]

-

Preparation of Bacterial Inoculum:

-

Select three to five isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Preparation of Halicin Dilutions:

-

Prepare a stock solution of Halicin in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the Halicin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the Halicin dilutions.

-

Include a growth control well (no Halicin) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of Halicin that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Agar Disk Diffusion Assay

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test procedure.[17][18][19]

-

Preparation of Bacterial Lawn:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

-

-

Application of Disks:

-

Aseptically place paper disks impregnated with a known concentration of Halicin onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Measurement of Zone of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

In Vivo Mouse Model of Acinetobacter baumannii Infection

This protocol is a generalized representation based on established mouse models of A. baumannii infection.[20][21][22]

-

Animal Model:

-

Use specific pathogen-free mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

-

-

Bacterial Strain and Inoculum Preparation:

-

Use a virulent strain of A. baumannii.

-

Grow the bacteria to mid-logarithmic phase in a suitable broth, then wash and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).

-

-

Infection Protocol:

-

Anesthetize the mice (e.g., via intraperitoneal injection of ketamine and xylazine).

-

For a pneumonia model, inoculate intranasally with the bacterial suspension (e.g., 50 µL).

-

For a sepsis model, inject the bacterial suspension intraperitoneally.

-

-

Halicin Treatment:

-

Administer Halicin at a predetermined dose and schedule. The route of administration (e.g., topical, oral gavage, intraperitoneal injection) will depend on the infection model and study objectives.

-

-

Monitoring and Outcome Measures:

-

Monitor the mice for clinical signs of illness, body weight changes, and survival.

-

At specified time points, euthanize subsets of mice and collect tissues (e.g., lungs, spleen, liver) for bacterial burden determination (CFU counts) and histopathological analysis.

-

Conclusion

Halicin represents a significant advancement in the field of antibiotic discovery, largely driven by the application of artificial intelligence. Its novel mechanism of action, broad-spectrum efficacy against challenging pathogens, and low propensity for resistance development make it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of Halicin in the ongoing battle against antimicrobial resistance. Continued research into its pharmacokinetics, pharmacodynamics, and safety profile in human clinical trials will be crucial in determining its future role in clinical practice.

References

- 1. news-medical.net [news-medical.net]

- 2. Halicin - Wikipedia [en.wikipedia.org]

- 3. Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EUCAST: EUCAST - Home [eucast.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. EUCAST: Expert Rules [eucast.org]

- 8. Assessment of the Antibacterial Efficacy of Halicin against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. ESCMID: EUCAST [escmid.org]

- 14. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 19. grownextgen.org [grownextgen.org]

- 20. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space for Halicin Analogs: A Technical Guide to Accelerating Antibiotic Discovery

For Immediate Release

CAMBRIDGE, Mass. – As the threat of antimicrobial resistance continues to grow, innovative approaches to antibiotic discovery are urgently needed. The identification of Halicin, a potent, broad-spectrum antibiotic discovered through artificial intelligence, has opened new avenues for exploring vast chemical spaces for novel antibacterial agents.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies and experimental protocols involved in the exploration of Halicin analogs, from in silico screening to in vivo validation.

Introduction: The Promise of Halicin and its Analogs

Halicin, initially investigated as a potential treatment for diabetes, was repurposed as a powerful antibiotic through a pioneering study that utilized deep learning models to screen thousands of compounds.[4][5] Its unique mechanism of action, which involves dissipating the proton motive force (PMF) across bacterial cell membranes, makes it a formidable candidate against a wide range of multidrug-resistant (MDR) pathogens.[1][4][6][7] This novel mechanism, targeting a fundamental process in bacterial bioenergetics, is less susceptible to the development of resistance compared to traditional antibiotics that often target specific enzymes.[2][4][8]

Computational Exploration of the Chemical Space

The journey to discovering novel Halicin analogs begins with computational screening of large chemical libraries. This in silico approach allows for the rapid and cost-effective identification of promising candidates for further experimental validation.

Virtual Screening Workflow

Virtual screening for Halicin analogs typically involves a multi-step process designed to progressively filter and prioritize molecules with the highest likelihood of antibacterial activity and favorable drug-like properties.

Experimental Protocol: Virtual High-Throughput Screening (vHTS)

-

Compound Library Preparation:

-

Acquire a large, diverse chemical library, such as the ZINC15 database, which contains billions of commercially available compounds.[9]

-

Prepare the library for docking by generating 3D conformers and assigning appropriate protonation states and charges for each molecule.

-

-

Target Selection and Preparation:

-

While Halicin's primary mechanism is membrane disruption, for analog screening targeting specific bacterial enzymes that might enhance its activity or provide a secondary mechanism, a protein target can be selected.

-

Prepare the 3D structure of the target protein (e.g., from the Protein Data Bank) by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

-

Molecular Docking and Scoring:

-

Utilize docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of each compound in the library to the target protein's active site.

-

Score and rank the compounds based on their predicted binding energies.

-

-

ADMET Prediction:

-

Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-scoring compounds. This helps to filter out candidates with poor pharmacokinetic profiles or potential toxicity.

-

-

Hit Identification and Prioritization:

-

Select a subset of compounds that exhibit strong predicted binding affinity and favorable ADMET properties for experimental validation.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[8][10][11] For Halicin analogs, QSAR can be used to predict the antibacterial activity of unsynthesized compounds and to guide the design of new analogs with enhanced potency.

Experimental Protocol: QSAR Model Development

-

Data Set Preparation:

-

Compile a dataset of Halicin analogs with experimentally determined antibacterial activity (e.g., MIC values).

-

Divide the dataset into a training set for model building and a test set for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, topological surface area, electronic properties).

-

-

Model Building:

-

Use statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the molecular descriptors with the observed antibacterial activity.

-

-

Model Validation:

-

Assess the predictive power of the QSAR model using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).

-

Experimental Validation of Halicin Analogs

Promising candidates identified through computational screening must undergo rigorous experimental validation to confirm their antibacterial activity and assess their potential as therapeutic agents.

In Vitro Antimicrobial Susceptibility Testing

The first step in experimental validation is to determine the in vitro activity of the Halicin analogs against a panel of clinically relevant bacterial strains.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Halicin

The following table summarizes the reported MIC values for Halicin against various bacterial species, providing a benchmark for the evaluation of its analogs.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC BAA-977 | 16 | [12] |

| Staphylococcus aureus | ATCC 29213 | 32 | [13] |

| Escherichia coli | ATCC 25922 | 16 - 32 | [12][13] |

| Acinetobacter baumannii | ATCC BAA-747 | 128 | [12] |

| Acinetobacter baumannii | MDR 3086 | 256 | [12] |

| Clostridium perfringens | Clinical Isolates | 0.5 - 16 | [14] |

| Escherichia coli | Clinical Isolates | 4 - 16 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[15][16]

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the Halicin analog in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

Experimental Protocol: Agar Disk Diffusion for Susceptibility Testing

This method provides a qualitative assessment of antimicrobial susceptibility.[2][17][18][19]

-

Inoculum Preparation and Plating:

-

Prepare a standardized bacterial inoculum as described for broth microdilution.

-

Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

-

-

Disk Application:

-

Impregnate sterile paper disks with a known concentration of the Halicin analog.

-

Aseptically place the disks onto the surface of the inoculated agar plate.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is indicative of the organism's susceptibility to the drug.

-

Mechanism of Action Studies

Understanding the mechanism of action of novel Halicin analogs is crucial for their development. The primary mechanism of Halicin is the disruption of the bacterial proton motive force (PMF).

In Vivo Efficacy Studies

The most promising Halicin analogs should be evaluated in animal models of infection to assess their in vivo efficacy. Mouse models of Acinetobacter baumannii infection are commonly used for this purpose.[1][4][5][6]

Experimental Protocol: Mouse Model of Acinetobacter baumannii Pneumonia

-

Bacterial Culture and Inoculum Preparation:

-

Culture a virulent strain of A. baumannii overnight and then subculture to log phase.

-

Wash and dilute the bacteria in sterile saline to the desired inoculum concentration.

-

-

Infection:

-

Treatment:

-

At a specified time post-infection, administer the Halicin analog to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage).

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice for clinical signs of infection and mortality.

-

At the end of the study, euthanize the mice and collect tissues (e.g., lungs, spleen) to determine the bacterial burden by quantitative culture.

-

Synthesis of Halicin Analogs

The exploration of the chemical space around Halicin necessitates the chemical synthesis of novel analogs. While specific protocols will vary depending on the desired modifications, general synthetic strategies can be employed. The synthesis of the Halicin scaffold, a 5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, can be achieved through multi-step organic synthesis, allowing for modifications at various positions of the heterocyclic rings to generate a library of analogs for structure-activity relationship studies.

Conclusion and Future Directions

The discovery of Halicin has ushered in a new era of antibiotic research, demonstrating the power of combining artificial intelligence with traditional experimental approaches. The exploration of the chemical space for Halicin analogs holds immense promise for the development of a new class of antibiotics that can combat the growing threat of antimicrobial resistance. The workflows and protocols outlined in this guide provide a framework for the systematic discovery and validation of these next-generation antibacterial agents. Future efforts should focus on expanding the diversity of screened chemical libraries, refining predictive computational models, and advancing the most promising Halicin analogs through preclinical and clinical development.

References

- 1. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. Halicin - Wikipedia [en.wikipedia.org]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. researchgate.net [researchgate.net]

- 6. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. repositorioinstitucional.ceu.es [repositorioinstitucional.ceu.es]

- 11. jocpr.com [jocpr.com]

- 12. Assessment of the Antibacterial Efficacy of Halicin against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halicin: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections [frontiersin.org]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. asm.org [asm.org]

- 18. apec.org [apec.org]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Halicin: A Technical Guide to Its Low Bacterial Resistance Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the discovery of novel antibiotics with unconventional mechanisms of action. Halicin (formerly SU-3327), a compound initially investigated for diabetes, has emerged as a promising candidate.[1] Identified through a deep learning model by researchers at MIT, Halicin exhibits broad-spectrum bactericidal activity against numerous pathogens, including multidrug-resistant (MDR) strains.[1][2][3] This document provides a technical overview of Halicin, with a specific focus on the mechanisms underlying its low propensity for inducing bacterial resistance.

Core Mechanism of Action: Disruption of the Proton Motive Force

-

Motility: Fueling flagellar movement.[8]

References

- 1. Halicin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. curam-ai.com.au [curam-ai.com.au]

- 4. Halicin: AI-Powered Revolution in Antibiotic Discovery [researchmatics.com]

- 5. Halicin: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Synergism between the Synthetic Antibacterial and Antibiofilm Peptide (SAAP)-148 and Halicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Biophysics to Monitor the Essential Protonmotive Force in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medindia.net [medindia.net]

- 10. Halicin remains active against Staphylococcus aureus in biofilms grown on orthopaedically relevant substrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Halicin Susceptibility Testing in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Halicin Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) of Halicin against various clinically relevant bacterial strains as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Halicin against Reference Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Negative | 8 - 32[4][7][8][9][10] |

| Staphylococcus aureus ATCC 29213 | Positive | 8 - 32[4][7][10][11] |

| Staphylococcus aureus ATCC BAA-977 | Positive | 16[8][9] |

| Acinetobacter baumannii ATCC BAA-747 | Negative | 128[8][9] |

| Acinetobacter baumannii (MDR 3086) | Negative | 256[8][9][12] |

| Clostridium perfringens | Positive | 0.25 - 8[7][13] |

| Actinobacillus pleuropneumoniae S6 | Negative | 2[13] |

| Streptococcus suis | Positive | 16[13] |

| Mycoplasma spp. | N/A | 1[13] |

Table 2: MIC90 of Halicin against Clinical Isolates

| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |

| Escherichia coli | 36 | 16[7][13] |

| Clostridium perfringens | 10 | 16[7] |

| Acinetobacter baumannii (MDR) | Not Specified | 16[13] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing and specific studies on Halicin.[4][8][11][14][15]

Objective: To determine the lowest concentration of Halicin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Halicin stock solution (e.g., 10 mg/mL in DMSO, stored at -20°C)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Bacterial strains for testing

-

Sterile 96-well microtiter plates[8]

-

Spectrophotometer or McFarland turbidity standards[7]

-

Multichannel pipette[14]

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[7]

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[7][8]

-

-

Preparation of Halicin Dilutions:

-

Prepare a working solution of Halicin in CAMHB.

-

Perform a two-fold serial dilution of Halicin in the 96-well plate. For example, to test concentrations from 128 µg/mL to 0.125 µg/mL, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the appropriate Halicin starting concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).[7][8]

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL and the desired final Halicin concentrations.[8] The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

-

-

Controls:

-

Growth Control: A well containing bacterial inoculum in CAMHB without Halicin.

-

Sterility Control: A well containing only CAMHB to check for contamination.

-

-

Incubation:

-

Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-24 hours in ambient air.[14]

-

-

MIC Determination:

-

Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of Halicin at which there is no visible turbidity (growth).[14] The results can also be read using a microplate reader at 600 nm.

-

Agar Disk Diffusion Assay

This method provides a qualitative assessment of susceptibility.[10][16]

Objective: To determine if a bacterial isolate is susceptible, intermediate, or resistant to Halicin by measuring the zone of growth inhibition around a Halicin-impregnated disk.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Halicin solution of known concentration

-

Bacterial inoculum prepared to a 0.5 McFarland standard

-

Sterile cotton swabs

Procedure:

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial inoculum.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

-

Application of Halicin Disks:

-

Aseptically apply paper disks impregnated with a known amount of Halicin (e.g., 30 µg) onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 16-24 hours.

-

-

Interpretation:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for Halicin. However, the zone diameter can be used for comparative purposes.[16]

-

Visualizations

Halicin's Mechanism of Action

References

- 1. news-medical.net [news-medical.net]

- 2. Halicin: AI-Powered Revolution in Antibiotic Discovery [researchmatics.com]

- 3. researchgate.net [researchgate.net]

- 4. Halicin: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halicin - Wikipedia [en.wikipedia.org]

- 6. curam-ai.com.au [curam-ai.com.au]

- 7. Frontiers | Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Halicin: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Halicin: A New Horizon in Antibacterial Therapy against Veterinary Pathogens [mdpi.com]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Assessment of the Antibacterial Efficacy of Halicin against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vitro Minimum Inhibitory Concentration (MIC) Assay for Halicin

Introduction

Mechanism of Action

Spectrum of Activity

Halicin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][6] However, some bacteria, such as Pseudomonas aeruginosa, have shown intrinsic resistance, which is likely due to reduced permeability of the outer membrane that limits the drug's intracellular accumulation.[6] The Minimum Inhibitory Concentration (MIC) assay is the standard in vitro method for quantifying the effectiveness of an antimicrobial agent against a specific bacterium.[7][8]

Quantitative Data: Halicin MIC Values

The following table summarizes the reported MIC values for Halicin against various bacterial strains from in vitro studies.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC® 25922™ | 16 - 32 |

| Staphylococcus aureus | ATCC® 29213™ | 32 |

| Staphylococcus aureus | ATCC BAA-977 | 16 |

| Acinetobacter baumannii | ATCC BAA-747 | 128 |

| Acinetobacter baumannii | MDR 3086 | 256 |

| Klebsiella pneumoniae | Clinical Isolates | 32 - 64 |

| Enterobacter cloacae | Clinical Isolate A254 | 64 |

| Clostridium perfringens | Clinical Isolates | 0.5 - 16 |

| Methicillin-resistant S. aureus (MRSA) | Clinical Isolates | 2 - 4 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of Halicin, adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI).[3][6] This is one of the most common methods for antimicrobial susceptibility testing.[14]

1. Materials and Reagents

-

Sterile 96-well, round-bottom microtiter plates[15]

-

Halicin powder

-

Appropriate solvent (e.g., DMSO for stock, if necessary, followed by dilution in broth)[16]

-

Cation-adjusted Mueller-Hinton Broth (MHB)[3]

-

Bacterial strains for testing (e.g., ATCC reference strains)

-

Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or turbidity meter

-

0.5 McFarland turbidity standard

-

Sterile petri dishes, test tubes, and micropipettes[15]

-

Incubator (37°C)[3]

-

Optional: 2,3,5-triphenyltetrazolium chloride (TTC) solution (0.02 g/mL) as a growth indicator[6]

2. Preparation of Halicin Stock Solution

-

Accurately weigh Halicin powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in sterile MHB to achieve a working concentration that is twice the highest concentration to be tested (e.g., if the highest test concentration is 256 µg/mL, prepare a 512 µg/mL solution).[3][15]

-

Sterilize the working solution by filtering it through a 0.22 µm filter.[3]

3. Preparation of Bacterial Inoculum

-

From a fresh agar plate (18-24 hours old), select several isolated colonies of the test bacterium.[17]

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1 x 10⁸ CFU/mL.[6] The optical density can be verified at 625 nm (should be 0.08–0.13).[6]

-

Dilute this adjusted suspension in MHB to achieve the final desired inoculum concentration for the assay. A typical final concentration in the well is 5 x 10⁵ CFU/mL.[17] This often requires a 1:150 dilution of the 0.5 McFarland suspension, which is then further diluted 1:2 upon addition to the plate.[17]

4. Broth Microdilution Assay Procedure

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[15]

-

Add 100 µL of the 2x concentrated Halicin working solution to the wells in the first column, resulting in the highest target concentration.

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from the last dilution column.[15]

-

Column 11 will serve as the growth control (no Halicin).

-

Column 12 will serve as the sterility control (no bacteria).[15]

-

Within 15-30 minutes of preparation, inoculate all wells except for the sterility control (column 12) with the diluted bacterial suspension prepared in Step 3. The volume of inoculum added depends on its concentration to achieve the final target of 5 x 10⁵ CFU/mL in a final volume of 200 µL (or 100 µL depending on the specific protocol variation).[3]

-

Seal the plate or cover with a lid to prevent contamination and evaporation.

5. Incubation

6. Reading and Interpreting Results

-

The MIC is defined as the lowest concentration of Halicin that causes complete inhibition of visible bacterial growth.[18][19]

-

Observe the wells for turbidity (cloudiness) or the formation of a cell pellet at the bottom, which indicates bacterial growth.[14] The growth control well (column 11) should be turbid. The sterility control well (column 12) should remain clear.

-

The MIC is the concentration in the first well that appears clear.[20]

-

Optionally, add 20 µL of TTC solution to each well and incubate for an additional 2 hours at 37°C. A change in color to red indicates bacterial growth, while no color change indicates inhibition.[6]

-

Results can also be quantified by reading the optical density (OD) at 600-620 nm using a microplate reader.[6][16]

Visualizations

Caption: Halicin's mechanism of action targeting the bacterial proton motive force.

Caption: Experimental workflow for the broth microdilution MIC assay.

References

- 1. news-medical.net [news-medical.net]

- 2. Halicin - Wikipedia [en.wikipedia.org]

- 3. Assessment of the Antibacterial Efficacy of Halicin against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medindia.net [medindia.net]

- 6. Halicin: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. protocols.io [protocols.io]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. idexx.com [idexx.com]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. droracle.ai [droracle.ai]

Application Notes and Protocols for Evaluating Halicin Efficacy in Murine Infection Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halicin (formerly SU-3327) is a broad-spectrum antibiotic candidate identified through a deep learning model.[1][2] Originally investigated as a c-Jun N-terminal kinase (JNK) inhibitor for diabetes, it was repurposed after demonstrating significant antibacterial activity.[3][4] Halicin exhibits a novel mechanism of action, disrupting the proton motive force (PMF) across bacterial cell membranes, which is essential for energy production and other vital cellular functions.[1][4] This unique mechanism makes it a promising candidate against multidrug-resistant (MDR) bacteria, as it is less likely to induce resistance compared to conventional antibiotics.[3][4]

Preclinical studies in murine models have validated Halicin's efficacy against several high-priority pathogens, including pan-resistant Acinetobacter baumannii and Clostridioides difficile.[2][3] However, its pharmacokinetic profile, characterized by poor systemic absorption and rapid elimination, suggests its potential is greatest for topical or localized applications, such as skin and gastrointestinal infections.[4][5]

These application notes provide detailed protocols for two established murine infection models used to evaluate the in vivo efficacy of Halicin: a skin infection model for A. baumannii and an intestinal infection model for C. difficile.

Mechanism of Action: Disruption of Proton Motive Force

Halicin's primary antibacterial effect stems from its ability to dissipate the proton motive force across the bacterial cell membrane. This electrochemical gradient is crucial for ATP synthesis, nutrient transport, and motility. By disrupting this gradient, Halicin effectively short-circuits the bacterium's energy production, leading to cell death.

Halicin's mechanism of action.

Quantitative Data Summary

The following tables summarize the efficacy of Halicin in various murine infection models as reported in preclinical studies.

Table 1: Efficacy of Halicin against Acinetobacter baumannii Skin Infection

| Mouse Strain | Bacterial Strain | Infection Model | Treatment | Dosage | Outcome | Reference |

| BALB/c | Pan-resistant clinical isolate | Full-thickness skin wound | Topical Ointment | 2 mg/mouse | Complete clearance of infection within 24 hours | [6] |

Table 2: Efficacy of Halicin against Clostridioides Infections

| Mouse Strain | Bacterial Strain | Infection Model | Treatment | Dosage | Outcome | Reference |

| C57BL/6 | C. difficile (spores) | Antibiotic-induced colitis | Oral Gavage | 3.8 mg/kg, twice daily for 5 days | 100% survival (vs. 20% in control) | [2] |

| BALB/c | Ciprofloxacin-resistant C. perfringens | Intestinal Infection | Intraperitoneal Injection | 5 mg/kg & 10 mg/kg | Dose-dependent increase in survival | [4] |

Experimental Protocols

Pan-Resistant Acinetobacter baumannii Murine Skin Infection Model

This protocol is adapted from studies demonstrating the efficacy of topical Halicin treatment.[6][7]

Objective: To evaluate the efficacy of topically applied Halicin in reducing bacterial burden in a murine model of a full-thickness skin wound infected with pan-resistant A. baumannii.

Materials:

-

Mice: Female BALB/c mice (6-8 weeks old).

-

Bacteria: Pan-resistant Acinetobacter baumannii clinical isolate.

-

Reagents: Halicin, vehicle for ointment formulation (e.g., petrolatum), saline, anesthesia (e.g., ketamine/xylazine), cyclophosphamide for inducing neutropenia.[7]

-

Equipment: Electric shaver, surgical scissors, 6-mm biopsy punch, sterile swabs, bacterial culture supplies (plates, incubator), homogenizer, transparent occlusive dressing.[7]

Protocol:

-

Acclimatization: Acclimate mice for at least 7 days prior to the experiment.

-

Immunosuppression (Optional but Recommended): To establish a persistent infection, induce temporary neutropenia by administering cyclophosphamide intraperitoneally prior to wounding.[7]

-

Anesthesia and Hair Removal: Anesthetize the mouse. Shave the dorsal thoracic area and disinfect with an appropriate antiseptic.

-

Wounding: Create a 6-mm diameter, full-thickness excisional wound on the back of the mouse using a sterile biopsy punch.[7]

-

Inoculation: Inoculate the wound bed with a specific CFU count (e.g., 1 x 10^6 CFU) of the pan-resistant A. baumannii strain suspended in saline.

-

Dressing: Cover the wound with a transparent occlusive dressing.[7]

-

Treatment: 24 hours post-infection, remove the dressing and apply a specified amount of Halicin-containing ointment (e.g., 2 mg) or vehicle control directly to the wound bed. Re-apply the dressing.

-